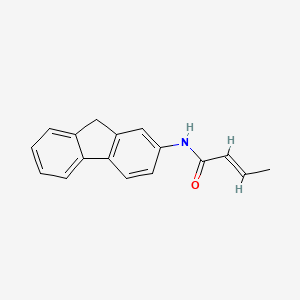![molecular formula C9H9NO B14601974 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde CAS No. 58832-20-5](/img/structure/B14601974.png)
9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azatricyclo[3310~2,8~]nona-3,6-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde typically involves a photoinduced reaction. A high-yield, photoinduced entry into the 9-azabarbaralane system has been described, which provides a convenient method for synthesizing this compound . The reaction conditions often involve the use of specific light sources to induce the necessary photochemical reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles used.
Applications De Recherche Scientifique
9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene: This compound shares a similar tricyclic structure but lacks the azatricyclic component.
3,7,9-Triazatricyclo[6.2.1.0~1,5~]undeca-2,4-dienes: These compounds have a similar tricyclic framework but differ in the number and position of nitrogen atoms.
Uniqueness
9-Azatricyclo[3310~2,8~]nona-3,6-diene-9-carbaldehyde is unique due to its specific arrangement of nitrogen atoms within the tricyclic structure
Propriétés
Numéro CAS |
58832-20-5 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
9-azatricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-5-10-6-1-3-7-8(4-2-6)9(7)10/h1-9H |
Clé InChI |
SROVUPOAWDIXFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3C2N(C1C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)




